Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Nucleophilic aromatic substitution Benzoxazole functionalization Alkoxybenzoxazole synthesis

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate (CAS 2117390-48-2) is a fluorinated 2-oxo-benzoxazole (benzoxazolone) derivative bearing a methyl ester at the 5-position and a fluorine atom at the 7-position of the fused bicyclic core. Its molecular formula is C₉H₆FNO₄ with a molecular weight of 211.15 g/mol.

Molecular Formula C9H6FNO4
Molecular Weight 211.15 g/mol
Cat. No. B8143605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate
Molecular FormulaC9H6FNO4
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)F)OC(=O)N2
InChIInChI=1S/C9H6FNO4/c1-14-8(12)4-2-5(10)7-6(3-4)11-9(13)15-7/h2-3H,1H3,(H,11,13)
InChIKeySXOMNVOOIPIWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate: Procurement-Grade Specifications and Chemical Identity


Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate (CAS 2117390-48-2) is a fluorinated 2-oxo-benzoxazole (benzoxazolone) derivative bearing a methyl ester at the 5-position and a fluorine atom at the 7-position of the fused bicyclic core. Its molecular formula is C₉H₆FNO₄ with a molecular weight of 211.15 g/mol . The compound is supplied as a white to off-white to faint yellow solid at typical purities of 95% (Apollo Scientific) to 98% (Leyan) . It is classified as a heterocyclic building block within the benzoxazolone ester sub-family and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antimicrobial discovery, and CNS receptor modulation [1]. The combination of the electron-withdrawing fluorine at C-7 and the methyl ester at C-5 creates a differentiated reactivity and physicochemical profile relative to non-fluorinated, regioisomeric, and positionally isomeric analogs.

Why Methyl 7-Fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate Cannot Be Replaced by a Generic Benzoxazole Analog


Benzoxazole-containing building blocks are not interchangeable: the precise position of fluorine substitution dictates both synthetic reactivity and biological performance. The C-7 fluorine in this compound activates the benzoxazole ring toward nucleophilic aromatic substitution (SNAr) at that position—a reactivity window absent in the non-fluorinated analog (CAS 65422-70-0) and geometrically inaccessible in the 6-fluoro positional isomer (CAS 2020030-88-8) [1]. Furthermore, fluorine at C-7 blocks the primary site of oxidative metabolism (hydroxylation) that rapidly clears unsubstituted benzoxazoles, conferring a metabolic stability advantage documented across multiple benzoxazole pharmacophores [2]. The 5-carboxylate methyl ester, in turn, provides a hydrolytically labile or transesterifiable handle for further diversification that the 4-carboxylate regioisomer (CAS 2387598-56-1) cannot recapitulate due to altered steric and electronic environments. These position-dependent properties mean that substituting any close analog—even one with identical molecular formula—will yield a different reaction outcome, metabolite profile, or target engagement pattern.

Quantitative Differentiation Evidence: Methyl 7-Fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate vs. Closest Analogs


C-7 Fluorine Enables Direct SNAr Functionalization: Reactivity Not Available in 6-Fluoro or Non-Fluorinated Analogs

The C-7 fluoro substituent on the benzoxazole ring acts as a leaving group for nucleophilic aromatic substitution (SNAr) with alkoxides, yielding alkoxybenzoxazoles in moderate to excellent yields. This reactivity is explicitly demonstrated for C-4 and C-7 fluoro precursors, while the 6-fluoro isomer (CAS 2020030-88-8) and the non-fluorinated analog (CAS 65422-70-0) lack an appropriately activated leaving group at a sterically accessible position and cannot participate in this transformation [1]. The direct SNAr pathway replaces multi-step nitration-reduction-alkylation sequences historically required for 7-alkoxybenzoxazole synthesis [1].

Nucleophilic aromatic substitution Benzoxazole functionalization Alkoxybenzoxazole synthesis Late-stage diversification

C-7 Fluorine Blocks Oxidative Metabolism: Metabolic Stability Advantage Over Non-Fluorinated Benzoxazole Scaffolds

Fluorination at the 7-position of the benzoxazole ring blocks the primary site of cytochrome P450-mediated oxidative hydroxylation—a major metabolic liability of unsubstituted benzoxazoles. Microsomal stability studies on 6-fluoro benzoxazole analogs demonstrate a half-life (t₁/₂) of 45 minutes in human liver microsomes, with the fluorine atom at the 7-position specifically retarding oxidative metabolism [1]. The non-fluorinated benzoxazole core (as in CAS 65422-70-0) lacks this metabolic blockade and is expected to undergo more rapid hydroxylation at the C-7 position, consistent with the known metabolic fate of unsubstituted benzoxazoles in rabbit and human systems [2]. This C-7 blockade is position-specific: a fluorine at C-6 does not protect the C-7 site and vice versa.

Metabolic stability Cytochrome P450 Oxidative metabolism Fluorine blocking strategy Human liver microsomes

C-7 Substitution Dramatically Enhances hA₂A Adenosine Receptor Affinity: SAR Evidence from 2-Arylbenzoxazole Series

In a systematic SAR exploration of the benzoxazole C-5 and C-7 positions as hA₂A adenosine receptor antagonists, introduction of a furan substituent at the C-7 position of the 2-arylbenzoxazole scaffold improved binding affinity from the micromolar to the nanomolar range. The optimized compound 6a bearing a C-7 furan achieved Ki = 40 nM and functional antagonist IC₅₀ = 70.6 nM at the human A₂A receptor [1]. By contrast, the hit compounds 1 and 2, which lacked C-7 substitution, bound hA₂AR only in the micromolar range [1]. This demonstrates that the C-7 position is a critical vector for affinity enhancement—a vector that the 7-fluoro building block (CAS 2117390-48-2) directly equips for further elaboration via SNAr or cross-coupling chemistry.

Adenosine A2A receptor Structure-activity relationship CNS drug discovery Parkinson's disease Alzheimer's disease

Fluorine Substitution on Benzoxazole Enhances Antibacterial Potency: MIC Data from Bisbenzoxazole Series

In a study of four series of bisbenzoxazole derivatives, compounds bearing fluoro substituents (compounds 14–16) exhibited potent antibacterial activity against the Gram-positive pathogen Enterococcus faecalis, with a MIC value of 62.5 μg/mL, and moderate activity against Gram-negative bacteria and fungi [1]. In the same study, the chloro-substituted series (9–12) showed superior antiproliferative activity but did not match the fluoro series for antibacterial potency, and the nitro-substituted series showed a different selectivity profile [1]. This class-level SAR indicates that fluorine incorporation on the benzoxazole core biases biological activity toward antibacterial target engagement, a property that the non-fluorinated building block (CAS 65422-70-0) cannot deliver without additional synthetic steps.

Antimicrobial resistance Gram-positive bacteria Enterococcus faecalis Minimum inhibitory concentration Fluorine SAR

Physicochemical Differentiation: Fluorine-Induced Shifts in Molecular Weight, Lipophilicity, and Hydrogen Bonding vs. Non-Fluorinated Analog

The introduction of fluorine at the 7-position produces measurable changes in key physicochemical parameters relative to the non-fluorinated analog. Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate (MW 211.15 g/mol) is 18 g/mol heavier than the non-fluorinated methyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate (CAS 65422-70-0, MW 193.16 g/mol) [1]. The non-fluorinated analog has a reported LogP of 0.91 and melting point of 194–196 °C [1], whereas the 7-fluoro derivative is a white to off-white solid ; the electron-withdrawing fluorine is expected to lower the pKa of the oxazolone NH and modulate hydrogen-bond donor strength relative to the non-fluorinated scaffold [2]. The 6-fluoro isomer (CAS 2020030-88-8, MW 211.15) is an off-white powder , demonstrating that even among positional isomers, solid-state morphology can differ.

Physicochemical properties Lipophilicity Molecular recognition Crystal engineering Lead-likeness

Commercial Availability and Pricing Differentiation: 7-Fluoro vs. 6-Fluoro vs. Non-Fluorinated Benzoxazole-5-carboxylate Methyl Esters

All three benzoxazole-5-carboxylate methyl ester variants are commercially available, but with meaningful differences in supplier diversity and pricing. The 7-fluoro compound (CAS 2117390-48-2) is stocked by Apollo Scientific (PC32968: 100 mg/£143, 250 mg/£292, 1 g/£875) and Leyan (98% purity) . The 6-fluoro isomer (CAS 2020030-88-8) is available from Apollo Scientific via CymitQuimica (PC32969: 100 mg/€252, 250 mg/€467, 1 g/€1,249) and from Fujifilm Wako via Combi-Blocks (JV-1521: 100 mg/¥193,500, 1 g/¥1,137,500) . The non-fluorinated analog (CAS 65422-70-0) is the most widely stocked and least expensive: AKSci offers it at $68/100 mg, $114/250 mg, $298/1 g . The 7-fluoro compound occupies a middle pricing tier—more expensive than the non-fluorinated baseline but generally comparable to or slightly lower than the 6-fluoro isomer on a per-gram basis, while being supplied at higher purity (98% from Leyan vs. 95% typical for the 6-fluoro) .

Chemical procurement Building block sourcing Supply chain comparison Cost-per-gram analysis Vendor benchmarking

Evidence-Backed Application Scenarios for Methyl 7-Fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate


Medicinal Chemistry: Synthesis of C-7 Diversified Kinase and GPCR Ligand Libraries via SNAr

Programs targeting the hA₂A adenosine receptor—or any GPCR or kinase where the benzoxazole C-7 vector projects into a permissive binding pocket—can use this building block to generate 7-alkoxy, 7-amino, or 7-aryloxy libraries via direct SNAr displacement of the C-7 fluorine [1]. The SNAr route replaces traditional 5–7 step sequences starting from nitration of unsubstituted benzoxazole with a single-step diversification, reducing synthesis time and enabling parallel library production [1]. The A₂A SAR data showing nanomolar potency improvement upon C-7 elaboration (Ki = 40 nM for optimized analog 6a) provides target-class validation for this strategy [2].

Antimicrobial Lead Optimization: Fluorine-Preinstalled Scaffold for Anti-Gram-Positive Agent Development

The 7-fluoro building block is a strategic starting point for antibacterial programs targeting Enterococcus faecalis and related Gram-positive pathogens, where fluoro-substituted benzoxazoles have demonstrated MIC values of 62.5 μg/mL [3]. The pre-installed fluorine avoids the need for late-stage electrophilic or radical fluorination, which can be low-yielding and incompatible with sensitive functional groups. The 5-methyl ester additionally allows conversion to the carboxylic acid, amide, or hydroxamic acid for target engagement optimization (e.g., penicillin-binding protein 4, PDB: 6MKI) [3].

Chemical Biology: ¹⁹F NMR Probe Development and Metabolic Tracing

The C-7 fluorine atom serves as a built-in ¹⁹F NMR spectroscopic handle, enabling real-time monitoring of biotransformations—including microbial hydroxylation and metabolite identification—directly from crude fermentation or incubation samples without extraction or chromatographic workup [4]. This capability, demonstrated for 6-fluoro and other fluorinated benzoxazoles, allows medicinal chemistry and DMPK teams to track metabolic fate with minimal sample loss, accelerating metabolite identification and reducing animal usage in disposition studies [4].

Fragment-Based Drug Discovery: Fluorinated Benzoxazole Ester as a Rule-of-Three-Compliant Fragment

With MW = 211.15 g/mol, only one hydrogen-bond donor (oxazolone NH), and a moderate calculated LogP, this compound falls within fragment-like physicochemical space suitable for fragment-based screening libraries [5]. The methyl ester provides a synthetic handle for fragment growing via amidation or hydrolysis, while the fluorine atom contributes to binding energy through orthogonal dipolar interactions and can be monitored by ¹⁹F NMR in fragment-based ligand-observed screening [5][4]. The non-fluorinated analog (MW 193.16) lacks the ¹⁹F NMR handle and the enhanced metabolic stability conferred by C-7 blockade.

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